N-(2-ethoxypyridin-3-yl)acetamide

Description

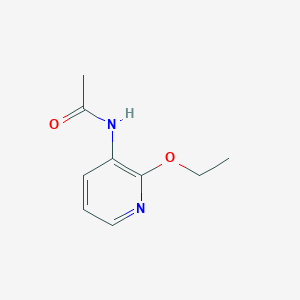

N-(2-Ethoxypyridin-3-yl)acetamide is a pyridine-derived acetamide characterized by an ethoxy (-OCH₂CH₃) substituent at the 2-position of the pyridine ring and an acetamide (-NHCOCH₃) group at the 3-position. For instance, outlines a microwave-assisted synthesis route for substituted N-(2-(2-halophenoxy)pyridin-3-yl)acetamide derivatives, highlighting methodologies applicable to its preparation . The ethoxy group likely enhances lipophilicity compared to hydroxyl or halogen substituents, influencing solubility and membrane permeability.

Properties

Molecular Formula |

C9H12N2O2 |

|---|---|

Molecular Weight |

180.2g/mol |

IUPAC Name |

N-(2-ethoxypyridin-3-yl)acetamide |

InChI |

InChI=1S/C9H12N2O2/c1-3-13-9-8(11-7(2)12)5-4-6-10-9/h4-6H,3H2,1-2H3,(H,11,12) |

InChI Key |

ONNMKJRPLTXLSC-UHFFFAOYSA-N |

SMILES |

CCOC1=C(C=CC=N1)NC(=O)C |

Canonical SMILES |

CCOC1=C(C=CC=N1)NC(=O)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues in the Pyridine-Acetamide Family

(a) N-(2-Hydroxypyridin-3-yl)Acetamide

- Structure : Features a hydroxyl (-OH) group at the pyridine 2-position instead of ethoxy.

- Synthesis : Typically requires protection/deprotection strategies for the hydroxyl group during reactions, unlike the ethoxy derivative, which is more stable under acidic/basic conditions.

(b) N-(2-Hydroxy-5-Iodopyridin-3-yl)Acetamide

- Structure : Incorporates both a hydroxyl group and an iodine atom at the 5-position.

- Properties : The iodine atom adds steric bulk and may enhance halogen bonding interactions in biological targets. This compound’s reactivity differs significantly from the ethoxy derivative due to the presence of a heavy atom .

(c) N-(4-Hydroxy-5-((Trimethylsilyl)Ethynyl)Pyridin-3-yl)Acetamide

- Structure : Contains a trimethylsilyl-protected acetylene and a hydroxyl group.

- Properties : The acetylene group enables click chemistry applications, while the silyl protection alters solubility and stability. This highlights the versatility of pyridine-acetamide derivatives in modular drug design compared to the ethoxy variant .

Ethoxy-Substituted Analogues in Other Scaffolds

(a) N-(2-Ethoxyphenyl)-2-{[4-(Prop-2-en-1-yl)-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide

- Structure : Combines an ethoxyphenyl group with a triazole-thioacetamide moiety.

- This compound’s complexity contrasts with the simpler pyridine-acetamide scaffold of the target compound .

(b) 2-[(4-Ethoxy-3-Methylphenyl)Sulfonyl-Ethylamino]-N-(Pyridin-3-ylMethyl)Acetamide

- Structure : Includes a sulfonamide group and a pyridinylmethyl substituent.

- Such modifications are critical for tuning pharmacokinetic profiles .

Pharmacologically Active Acetamide Derivatives

(a) Anti-Cancer Acetamides (Compounds 38–40 in )

- Structures : Feature methoxyphenyl, piperidinyl, and morpholinyl groups linked to quinazoline-sulfonyl acetamides.

- Activity : Exhibit IC₅₀ values in the micromolar range against HCT-1, MCF-7, and other cancer cell lines. The methoxy group’s electron-donating effects may enhance DNA intercalation or kinase inhibition, whereas the ethoxy group in N-(2-ethoxypyridin-3-yl)acetamide could modulate similar pathways with altered potency .

(b) Benzothiazole-Based Acetamides ()

- Structures : Include trifluoromethylbenzothiazole cores with methoxy or trimethoxyphenyl acetamide groups.

- Activity : Demonstrated efficacy in kinase inhibition or antimicrobial assays. The benzothiazole ring’s rigidity contrasts with the pyridine ring’s planar structure, affecting target binding specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.